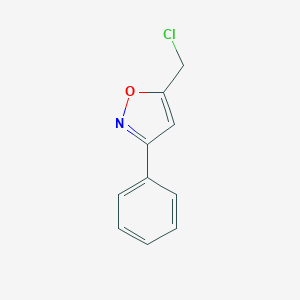
4-Amino-4-phenylbutanoic acid
Vue d'ensemble
Description
4-Amino-4-phenylbutanoic acid, also known as Phenibut, is a central nervous system depressant with anxiolytic effects . It has a molecular weight of 179.22 and a molecular formula of C10H13NO2 .
Molecular Structure Analysis
The molecular structure of 4-Amino-4-phenylbutanoic acid consists of a phenyl group attached to a four-carbon chain, with an amino group on the fourth carbon .Physical And Chemical Properties Analysis
4-Amino-4-phenylbutanoic acid is a solid at room temperature. It has a predicted melting point of 259.02°C and a predicted boiling point of 332.3°C at 760 mmHg. Its predicted density is 1.2 g/cm³, and it has a refractive index of n20D 1.56 .Applications De Recherche Scientifique
-
- Application : 4-Amino-4-phenylbutanoic acid is an organic compound that serves as a building block in chemical synthesis . Its structure, which features both an amino and a carboxylic acid group attached to a phenyl-substituted butane backbone, makes it versatile for the creation of complex organic molecules .
- Methods : This compound is frequently studied for its potential to form polymers . In materials science, it is used to develop new polymeric materials with potential applications in chemical delivery systems due to its ability to enhance permeability and interaction with biological membranes .
- Results : The specific outcomes of these studies are not mentioned in the source, but the compound’s versatility in creating complex organic molecules is highlighted .
-
- Application : 4-Amino-4-phenylbutanoic acid is used as a precursor for the synthesis of gamma-aminobutyric acid (GABA) analogs, which are important in the study of neurotransmission .
- Results : The specific outcomes of these studies are not mentioned in the source, but the importance of GABA analogs in the study of neurotransmission is emphasized .
-
- Application : Researchers utilize 4-amino-4-phenylbutanoic acid in the design of peptidomimetics . Peptidomimetics are compounds that mimic or influence protein-protein interactions, which are fundamental to many biological processes .
- Results : The specific outcomes of these studies are not mentioned in the source, but the importance of peptidomimetics in influencing biological processes is emphasized .
-
- Application : 4-Phenylbutyric acid (4-PBA), which is structurally similar to 4-Amino-4-phenylbutanoic acid, has been used as a selective inhibitor of endoplasmic reticulum stress (ERS) .
- Results : The specific outcomes of these studies are not mentioned in the source, but the importance of 4-PBA in inhibiting ERS is emphasized .
-
- Application : 4-Amino-4-phenylbutanoic acid is used as a reactant in the synthesis of 1-Tetralone using a Lewis acid catalyst .
- Results : The specific outcomes of these studies are not mentioned in the source, but the importance of 4-Amino-4-phenylbutanoic acid in the synthesis of 1-Tetralone is emphasized .
-
- Application : 4-Amino-4-phenylbutanoic acid is used as a reactant in the synthesis of 4, N -diphenylbutyramide .
- Results : The specific outcomes of these studies are not mentioned in the source, but the importance of 4-Amino-4-phenylbutanoic acid in the synthesis of 4, N -diphenylbutyramide is emphasized .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-amino-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHLDIVWWGHNQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307224 | |
| Record name | 4-Amino-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4-phenylbutanoic acid | |
CAS RN |
1011-60-5 | |
| Record name | 4-Amino-4-phenylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 4-amino-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1011-60-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



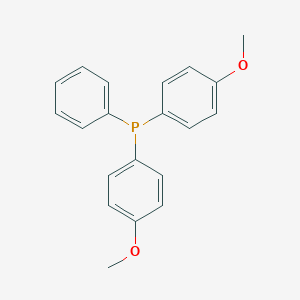
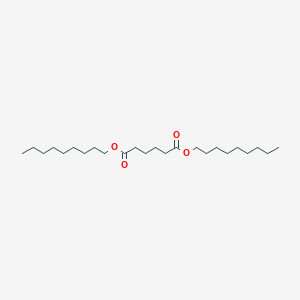
![(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B86374.png)
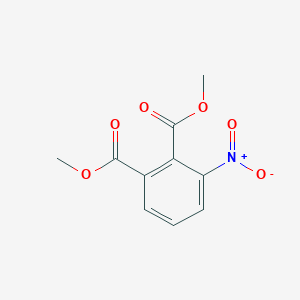
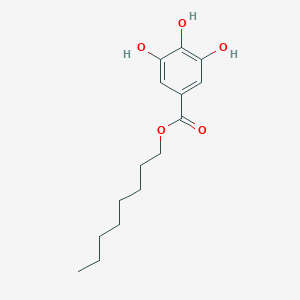
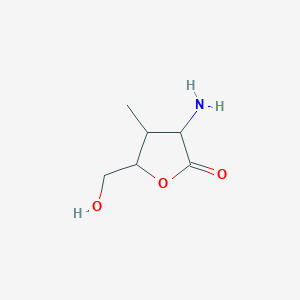
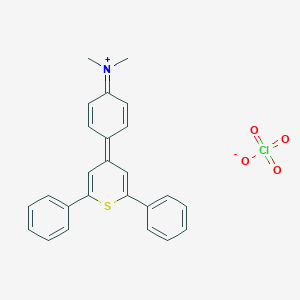
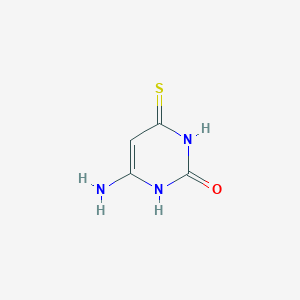

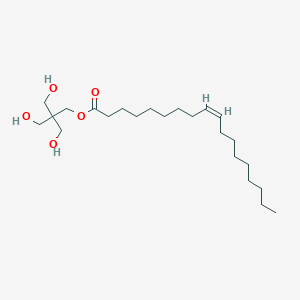
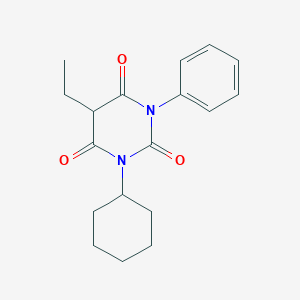
![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)
![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)
